molecular formula C6H2Cl2N2 B575181 4,6-Dichloronicotinonitrile CAS No. 166526-03-0

4,6-Dichloronicotinonitrile

Cat. No. B575181
Key on ui cas rn: 166526-03-0
M. Wt: 172.996
InChI Key: VNRGFXKFARXGSX-UHFFFAOYSA-N
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Patent
US08461135B2

Procedure details

Pyridine (20.3 mL, 250 mmol) was added to a suspension of 4,6-dichloro-nicotinamide (8.00 g, 41.9 mmol) in acetonitrile (180 mL) at room temperature POCl3 (11.7 mL, 126 mmol) was added over 3 minutes at room temperature. The reaction mixture was heated at 60° C. with for 1.5 hours. The reaction solution was cooled to room temperature and poured into aqueous NaOH (0.8M, 600 mL) followed by extraction with EtOAc (6×400 mL). The organic extracts were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel flash column chromatography (30% ethyl acetate/hexanes) to give the title compound as a light orange solid (6.41 g, 88%)
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[Cl:7][C:8]1[C:13]([C:14]([NH2:16])=O)=[CH:12][N:11]=[C:10]([Cl:17])[CH:9]=1.O=P(Cl)(Cl)Cl.[OH-].[Na+]>C(#N)C>[Cl:7][C:8]1[C:13]([C:14]#[N:16])=[CH:12][N:11]=[C:10]([Cl:17])[CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
20.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)N)Cl
Name
Quantity
11.7 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 3 minutes at room temperature
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc (6×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography (30% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.41 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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